molecular formula C23H43BF3NO B2791650 Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide CAS No. 2514705-70-3

Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide

Cat. No.: B2791650
CAS No.: 2514705-70-3
M. Wt: 417.41
InChI Key: OHEDPBXLNBHLCD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tetrabutylazanium; trifluoro(3-methoxyphenyl)boranuide can be compared with other similar compounds, such as:

    Tetrabutylammonium trifluoroborate: Similar in structure but lacks the methoxyphenyl group.

    Tetrabutylammonium phenylborate: Similar but lacks the trifluoro group.

    Tetrabutylammonium methoxyphenylborate: Similar but lacks the trifluoro group.

The uniqueness of this compound lies in its combination of the trifluoro and methoxyphenyl groups, which confer specific chemical and biological properties that are not present in the other similar compounds .

Properties

IUPAC Name

tetrabutylazanium;trifluoro-(3-methoxyphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-12-7-4-2-3-6(5-7)8(9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHEDPBXLNBHLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)OC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43BF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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